molecular formula C48H33NS3 B1510129 Tris(4-(5-phenylthiophen-2-yl)phenyl)amine CAS No. 803727-09-5

Tris(4-(5-phenylthiophen-2-yl)phenyl)amine

Cat. No. B1510129
CAS RN: 803727-09-5
M. Wt: 720 g/mol
InChI Key: UJZRJDHTDMTGAP-UHFFFAOYSA-N
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Description

Tris(4-(5-phenylthiophen-2-yl)phenyl)amine, also known by its CAS RN: 803727-09-5, is a chemical compound with a molecular formula of C48H33NS3 and a molecular weight of 719.98 . It appears as a white to light yellow powder to crystal .


Physical And Chemical Properties Analysis

Tris(4-(5-phenylthiophen-2-yl)phenyl)amine is a solid at 20 degrees Celsius . It has a melting point ranging from 211.0 to 215.0 degrees Celsius . The compound is light-sensitive and should be stored away from light .

Scientific Research Applications

Photovoltaic Cells

Tris(4-(5-phenylthiophen-2-yl)phenyl)amine (TPTPA) has been used to create highly efficient bulk heterojunction photovoltaic cells. These cells show a higher power conversion efficiency compared to those based on aluminum phthalocyanine chloride, making TPTPA a promising material for solar energy conversion .

Electrochromic Devices

The compound’s electroactive framework allows for the interconversion of different redox states, which is essential in the development of electrochromic devices. These devices change color in response to electric voltage and have applications in smart windows, displays, and mirrors .

properties

IUPAC Name

4-(5-phenylthiophen-2-yl)-N,N-bis[4-(5-phenylthiophen-2-yl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H33NS3/c1-4-10-34(11-5-1)43-28-31-46(50-43)37-16-22-40(23-17-37)49(41-24-18-38(19-25-41)47-32-29-44(51-47)35-12-6-2-7-13-35)42-26-20-39(21-27-42)48-33-30-45(52-48)36-14-8-3-9-15-36/h1-33H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZRJDHTDMTGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(S5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=C(S8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H33NS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(4-(5-phenylthiophen-2-yl)phenyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes TPTPA a good material for organic electronics?

A1: TPTPA exhibits several advantageous properties for organic electronics. Firstly, it has a remarkably high hole drift mobility, reaching 1.0 × 10−2 cm2 V−1 s−1 at an electric field of 1.0 × 105 V cm−1 at 293 K . This high hole mobility enables efficient charge transport within devices. Secondly, TPTPA readily forms stable amorphous glass with a glass transition temperature of 83 °C . This amorphous nature allows for the fabrication of uniform thin films through techniques like thermal deposition.

Q2: How is TPTPA used in organic photovoltaic cells?

A2: TPTPA acts as an efficient electron donor material in OPVs, typically paired with fullerene derivatives like C60 or C70 as electron acceptors . When light is absorbed, TPTPA donates an electron, creating an exciton that subsequently dissociates at the donor-acceptor interface. This efficient charge separation contributes to the high power conversion efficiencies observed in TPTPA-based OPVs.

Q3: Can TPTPA be used with materials other than fullerenes in OPVs?

A3: Yes, research has shown that TPTPA can be effectively paired with non-fullerene acceptors like rubrene (5,6,11,12-tetraphenylnaphthacene) . This combination takes advantage of singlet exciton fission in rubrene, leading to a significant boost in external quantum efficiency (EQE) compared to TPTPA-only devices.

Q4: What is the impact of TPTPA's molecular orientation on device performance?

A4: Studies comparing TPTPA with other donor materials in C70-based mixed heterojunctions have revealed that the molecular orientation of TPTPA plays a crucial role in device performance . TPTPA demonstrates a preferential horizontal orientation in thin films, facilitating efficient charge transport and leading to a higher short-circuit current (JSC) compared to materials with less favorable orientations.

Q5: How does TPTPA contribute to the performance of organic light-emitting diodes?

A5: TPTPA can function both as a blue emissive material and as a host material for red phosphorescent dyes in OLEDs . Its high hole drift mobility contributes to efficient charge carrier balance within the device, resulting in high luminance values. When used as a host, TPTPA enables efficient energy transfer to the phosphorescent dopant, leading to bright and efficient red emission.

Q6: Are there any challenges in using TPTPA in OLEDs?

A6: While TPTPA exhibits good carrier balance in undoped OLED devices, incorporating a red phosphorescent dopant can lead to a decrease in hole current . This effect needs to be carefully considered during device optimization to maintain efficient charge transport and overall device performance.

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